PROTAC FKBP Degrader-3
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Overview
Description
PROTAC FKBP Degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FK506-binding protein (FKBP). This compound is part of a novel class of small molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins. By bringing the target protein and an E3 ubiquitin ligase into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of FKBP, thereby modulating its levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FKBP Degrader-3 involves the conjugation of a ligand for FKBP to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes:
Synthesis of the FKBP ligand: This involves the preparation of a small molecule that specifically binds to FKBP.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).
Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain or an alkyl chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Types of Reactions:
Ubiquitination: this compound induces the ubiquitination of FKBP by facilitating its interaction with an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated FKBP is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: Ligands for FKBP and E3 ubiquitin ligase, linkers, solvents (e.g., dimethyl sulfoxide), and catalysts.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linker.
Major Products:
Ubiquitinated FKBP: The primary product of the ubiquitination reaction.
Degraded FKBP fragments: Resulting from proteasomal degradation.
Scientific Research Applications
PROTAC FKBP Degrader-3 has a wide range of applications in scientific research:
Mechanism of Action
PROTAC FKBP Degrader-3 exerts its effects by hijacking the ubiquitin-proteasome system. The compound binds to FKBP and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity induces the ubiquitination of FKBP, marking it for degradation by the proteasome. The degradation of FKBP leads to the modulation of its cellular functions and pathways .
Comparison with Similar Compounds
- PROTAC FKBP Degrader-1
- PROTAC FKBP Degrader-2
- PROTAC VHL Degrader-1
Comparison: PROTAC FKBP Degrader-3 is unique in its high specificity and potency for FKBP degradation. Compared to other similar compounds, it demonstrates enhanced efficacy in promoting FKBP ubiquitination and degradation. Additionally, its optimized linker design contributes to improved pharmacokinetic properties and cellular permeability .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQROXFLIRBPGZ-DCXOQVPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N6O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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